

# Comparative Analysis of 3,4-Dimethoxystyrene Derivatives in Molecular Docking Studies

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## Compound of Interest

Compound Name: 3,4-Dimethoxystyrene

Cat. No.: B140838

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A comprehensive guide for researchers and drug development professionals on the binding affinities and potential therapeutic applications of novel **3,4-dimethoxystyrene** derivatives.

This guide provides a detailed comparison of a series of synthesized 3,4-dimethoxy- $\beta$ -nitrostyrene derivatives, focusing on their potential as antimicrobial agents and inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in various cellular signaling pathways. The data presented is based on a comprehensive study involving synthesis, antimicrobial screening, and molecular docking simulations.

## Quantitative Data Summary

The following tables summarize the key quantitative data from the study, comparing the antimicrobial activity and molecular docking performance of the synthesized **3,4-dimethoxystyrene** derivatives.

Table 1: Antimicrobial Activity of 3,4-Dimethoxy- $\beta$ -nitrostyrene Derivatives against *Candida albicans*

Compound ID	Derivative Structure	MIC (µg/mL)
1	3,4-dimethoxy-β-nitrostyrene	-
2	3,4-dimethoxy-β-methyl-β-nitrostyrene	-
3	3,4-dimethoxy-β-bromo-β-nitrostyrene	-
4	3,4-methylenedioxy-β-nitrostyrene	>128
5	3,4-methylenedioxy-β-methyl-β-nitrostyrene	128
6	3,4-methylenedioxy-β-bromo-β-nitrostyrene	32
7	3,4-ethylenedioxy-β-nitrostyrene	128
8	3,4-ethylenedioxy-β-methyl-β-nitrostyrene	32
9	3,4-ethylenedioxy-β-bromo-β-nitrostyrene	64

Note: MIC values represent the minimum inhibitory concentration required to inhibit the growth of *Candida albicans*. A lower MIC value indicates higher antifungal activity.[\[1\]](#)

Table 2: Molecular Docking Results of 3,4-Dimethoxy-β-nitrostyrene Derivatives against PTP1B

Compound ID	Derivative Structure	Binding Energy (kcal/mol)
1	3,4-dimethoxy- $\beta$ -nitrostyrene	-7.65
2	3,4-dimethoxy- $\beta$ -methyl- $\beta$ -nitrostyrene	-7.99
3	3,4-dimethoxy- $\beta$ -bromo- $\beta$ -nitrostyrene	-7.81
4	3,4-methylenedioxy- $\beta$ -nitrostyrene	-7.79
5	3,4-methylenedioxy- $\beta$ -methyl- $\beta$ -nitrostyrene	-8.14
6	3,4-methylenedioxy- $\beta$ -bromo- $\beta$ -nitrostyrene	-8.81
7	3,4-ethylenedioxy- $\beta$ -nitrostyrene	-8.03
8	3,4-ethylenedioxy- $\beta$ -methyl- $\beta$ -nitrostyrene	-8.31
9	3,4-ethylenedioxy- $\beta$ -bromo- $\beta$ -nitrostyrene	-8.23

Note: Binding energy values were calculated using Autodock 4.2. A lower (more negative) binding energy indicates a stronger and more favorable interaction between the ligand and the PTP1B receptor.[\[1\]](#)

## Experimental Protocols

### Synthesis of 3,4-Dimethoxy- $\beta$ -nitrostyrene Derivatives:

The derivatives were synthesized via a nitroaldol (Henry) reaction. For example, to synthesize compound 9 (3,4-methylenedioxy- $\beta$ -bromo- $\beta$ -nitrostyrene), a mixture of 3,4-methylenedioxybenzaldehyde (11 mmol) and bromo-nitromethane (30 mmol) with ammonium acetate (18 mmol) in glacial acetic acid (4 mL) was reacted to yield brown crystals.[\[1\]](#)

### Antimicrobial Activity Assay:

The minimum inhibitory concentration (MIC) of the synthesized compounds against *Candida albicans* was determined to evaluate their antifungal activity.[1]

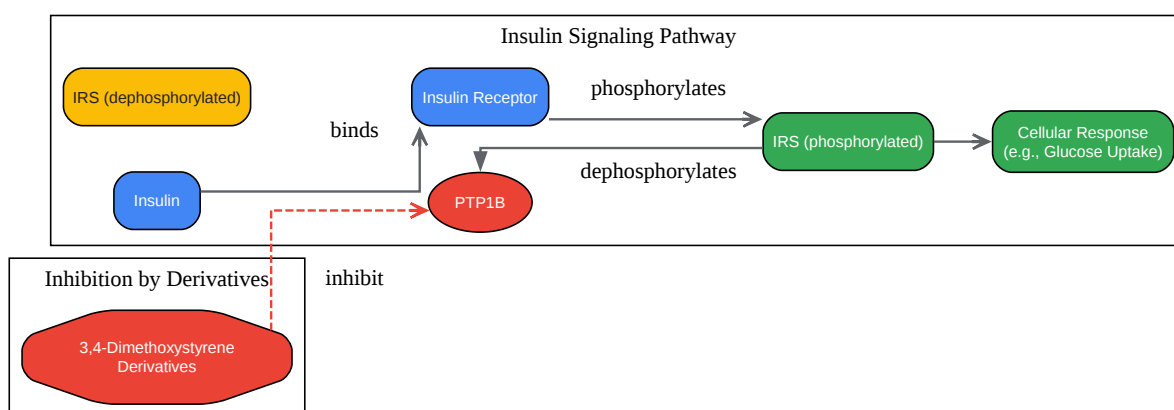
### Molecular Docking Simulation:

Molecular docking studies were performed to investigate the interaction between the 3,4-dimethoxy- $\beta$ -nitrostyrene derivatives and the PTP1B enzyme. The study aimed to understand the binding modes and energies of these compounds within the active site of PTP1B.

The docking analysis was carried out using Autodock 4.2. The results indicated that the derivatives form hydrogen bonds with key amino acid residues, Ser216 and Arg221, within the active site of PTP1B.[2] Compound 6, 3,4-ethylenedioxy- $\beta$ -bromo- $\beta$ -nitrostyrene, was identified as the most promising potential PTP1B inhibitor with the lowest binding energy of -8.81 kcal/mol. This compound formed four hydrogen bonds with Arg221 and one with Gly216.[1]

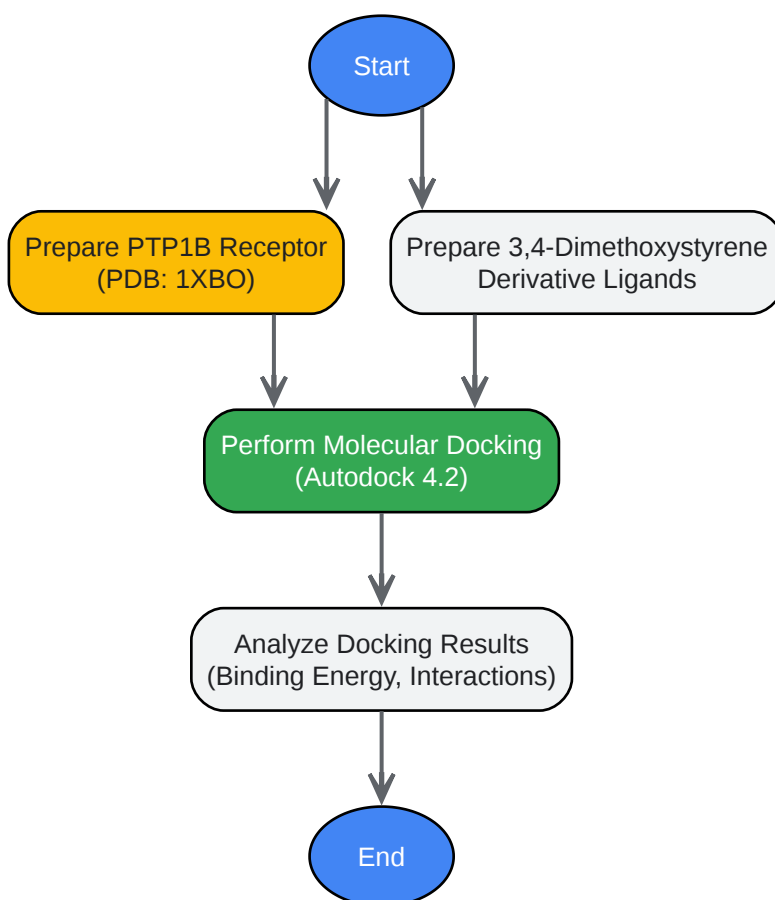
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving PTP1B and a general workflow for the molecular docking study.



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Caption: PTP1B's role in insulin signaling and its inhibition.



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Caption: Molecular docking experimental workflow.

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## References

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